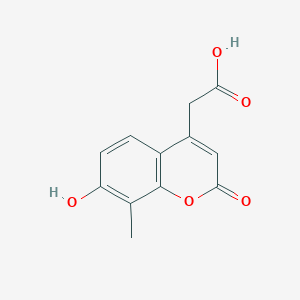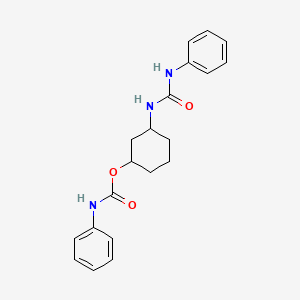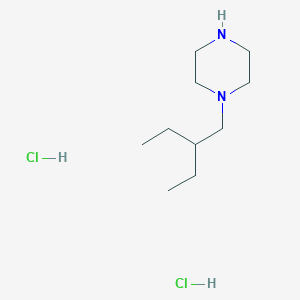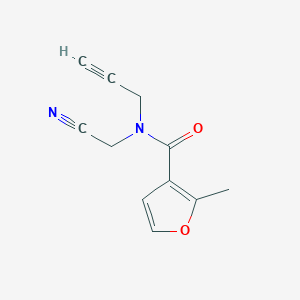
(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid” is an organic compound . It is a type of coumarin, a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
This compound can be synthesized through various methods. One method involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method uses Suzuki–Miyaura cross-coupling reaction of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point can be determined experimentally . Spectroscopic techniques like IR and NMR can provide information about its chemical structure .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been used in the synthesis of several derivatives that have shown notable antimicrobial activity . For instance, it has been used to prepare (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, which is a key intermediate for the synthesis of several series of new compounds such as Schiff’s bases, formic acid N’-[2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl] hydrazide, and acetic acid N’-[2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetyl] hydrazide .
Antifungal Activity
The derivatives of this compound have also been reported to exert antifungal activity . This makes it a potential candidate for the development of new antifungal drugs.
Tuberculostatic Activity
Some derivatives of this compound have shown tuberculostatic activity . This suggests that it could be used in the development of new treatments for tuberculosis.
Anti-HIV Activity
Research has shown that coumarins, a group of compounds that include (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid, have been tested for anti-HIV activity .
Anticancer Activity
Coumarins have been tested for their anticancer properties . For instance, 4-Methyl-7-oxy-glucoside coumarin, a derivative of this compound, can effectively inhibit the proliferation of breast cancer cells .
Anti-Alzheimer Activity
Coumarins have also been tested for anti-Alzheimer activity . This suggests that this compound could potentially be used in the development of new treatments for Alzheimer’s disease.
Anti-Inflammatory Activity
Coumarins have been tested for their anti-inflammatory properties . This suggests that this compound could potentially be used in the development of new anti-inflammatory drugs.
Anti-Viral Activity
Coumarins have been tested for their anti-viral properties . This suggests that this compound could potentially be used in the development of new antiviral drugs.
Orientations Futures
The future research directions for this compound could include further investigation of its synthesis methods, exploration of its chemical reactions, and evaluation of its biological properties. Given the wide range of biological properties exhibited by coumarins, this compound could be a potential candidate for drug development .
Propriétés
IUPAC Name |
2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-6-9(13)3-2-8-7(4-10(14)15)5-11(16)17-12(6)8/h2-3,5,13H,4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUHPMUSEMDEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B2722595.png)




![1-(2,3-Dimethoxyphenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B2722603.png)
![3-Ethenylsulfonyl-N-[4-(5-methyltriazol-1-yl)phenyl]propanamide](/img/structure/B2722607.png)

![N-(2,5-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2722611.png)

![4-ethoxy-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2722614.png)


![N-[(1-Benzylpiperidin-4-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2722618.png)